molecular formula C16H18ClNO B6344153 [(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1240581-95-6

[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B6344153
CAS RN: 1240581-95-6
M. Wt: 275.77 g/mol
InChI Key: CSJUTYOOWSMPAL-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methyl)(prop-2-en-1-yl)amine hydrochloride, commonly referred to as 3-Phenoxybenzylamine hydrochloride, is a synthetic compound used in the laboratory for a variety of purposes. It is a white, crystalline solid with a molecular weight of 239.71 g/mol and an empirical formula of C11H14ClNO. It is a widely used reagent in organic synthesis and has been studied extensively in the field of biochemistry and physiology.

Scientific Research Applications

Corrosion Inhibition

One significant application of amine derivative compounds, which could be structurally related to the compound of interest, is in the field of corrosion inhibition. Research has shown that certain amine derivatives are effective in inhibiting corrosion on mild steel in acidic media. These compounds form a protective film on the metal surface, significantly reducing corrosion rates. The effectiveness of these inhibitors is often dependent on their concentration and the presence of specific substituents, which influence their adsorption onto the metal surface. Molecular dynamics simulations have supported the electrochemical findings, highlighting the interaction between inhibitor molecules and the metal surface in an aggressive solution (Boughoues et al., 2020).

Materials Science

Amine derivatives also find applications in materials science, particularly in the synthesis of polymers and polymer additives. For example, derivatives have been synthesized for use as thermostabilizers to polypropylene, showcasing the versatility of amine compounds in enhancing material properties and longevity under thermal stress (Aghamali̇yev et al., 2018). These findings suggest the potential for developing new materials with improved thermal stability, which is crucial for various industrial applications.

Organic Synthesis

In the realm of organic synthesis, amine derivatives, akin to the compound , are involved in numerous synthetic routes, contributing to the creation of complex organic molecules. Such compounds serve as intermediates in the synthesis of various organic structures, demonstrating the broad applicability of amine derivatives in constructing molecular architectures with desired properties. This includes the formation of macrocyclic compounds, which are of interest due to their potential applications ranging from medicinal chemistry to materials science (Abbas & Elwahy, 2001).

Environmental Protection

Furthermore, studies on Schiff bases derived from amino acids such as L-Tryptophan, structurally related to the amine compound , have shown promise in environmental protection. Specifically, these compounds have been investigated for their ability to inhibit stainless steel corrosion in acidic environments, crucial for reducing material degradation in industrial settings (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO.ClH/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15;/h2-10,12,17H,1,11,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJUTYOOWSMPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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